2-(2,2-Dimethylpropanoyl)-5-methylcyclohexan-1-one
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Overview
Description
2-(2,2-Dimethylpropanoyl)-5-methylcyclohexan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a 2,2-dimethylpropanoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)-5-methylcyclohexan-1-one typically involves the acylation of 5-methylcyclohexan-1-one with 2,2-dimethylpropanoyl chloride. This reaction is often carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the acylated product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropanoyl)-5-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dimethylpropanoyl)-5-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-5-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can modulate various biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanoyl chloride: A related compound used in similar acylation reactions.
5-Methylcyclohexan-1-one: The parent ketone used in the synthesis of 2-(2,2-Dimethylpropanoyl)-5-methylcyclohexan-1-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H20O2 |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyl)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-8-5-6-9(10(13)7-8)11(14)12(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
KPCQDPTYWVZONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1)C(=O)C(C)(C)C |
Origin of Product |
United States |
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